molecular formula C16H14N2O2 B11941858 5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione

5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione

Cat. No.: B11941858
M. Wt: 266.29 g/mol
InChI Key: XKQZVZRZEXXZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione is a chemical compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The structure of this compound consists of an imidazolidinedione core with a 2-methylphenyl and a phenyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione typically involves the reaction of 2-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the imidazolidinedione core. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylphenyl)-5-phenyl-2,4-imidazolidinedione is unique due to the presence of the 2-methylphenyl group, which enhances its hydrophobicity and potentially its ability to interact with lipid membranes. This structural feature may contribute to its distinct biological activities compared to other similar compounds .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

5-(2-methylphenyl)-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C16H14N2O2/c1-11-7-5-6-10-13(11)16(12-8-3-2-4-9-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20)

InChI Key

XKQZVZRZEXXZHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(C(=O)NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.